molecular formula C21H32N.Br<br>C21H32BrN B057443 Lauryl isoquinolinium bromide CAS No. 93-23-2

Lauryl isoquinolinium bromide

Cat. No.: B057443
CAS No.: 93-23-2
M. Wt: 378.4 g/mol
InChI Key: MSJLMQTXVKCUCD-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Lauryl Isoquinolinium Bromide typically involves the following steps :

    Dissolution: Lauryl isoquinolinium chloride is dissolved in an appropriate solvent.

    Reaction: Ammonium bromide solution is added to the mixture, and the reaction is stirred.

    Purification: The reaction mixture is filtered, and the product is crystallized.

    Drying: The final product is dried to obtain this compound.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Lauryl Isoquinolinium Bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the bromide ion, potentially forming different ionic species.

    Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various anionic compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Lauryl Isoquinolinium Bromide has a wide range of applications in scientific research :

    Chemistry: Used as a surfactant and antimicrobial agent in various chemical formulations.

    Biology: Employed in studies related to cell membrane interactions and antimicrobial activity.

    Medicine: Investigated for its potential use in hair growth inhibition and as an antiseptic.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products.

Comparison with Similar Compounds

Lauryl Isoquinolinium Bromide can be compared with other quaternary ammonium compounds, such as :

    Lauryl Pyridinium Bromide: Similar surfactant properties but different molecular structure.

    Octyl Isoquinolinium Bromide: Shorter alkyl chain, leading to different surfactant behavior.

    Butyl Isoquinolinium Bromide: Even shorter alkyl chain, affecting its micellization behavior.

This compound is unique due to its specific combination of antimicrobial, antistatic, and hair growth inhibition properties, making it particularly valuable in cosmetic and personal care applications.

Properties

IUPAC Name

2-dodecylisoquinolin-2-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJLMQTXVKCUCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042087
Record name 2-Dodecylisoquinolinium bromide
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Molecular Weight

378.4 g/mol
Source PubChem
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CAS No.

93-23-2
Record name Laurylisoquinolinium bromide
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Record name Lauryl isoquinolinium bromide [USAN]
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Record name Isoquinolinium, 2-dodecyl-, bromide (1:1)
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Record name 2-Dodecylisoquinolinium bromide
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Record name LAURYL ISOQUINOLINIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Lauryl Isoquinolinium Bromide interact with polyelectrolytes in aqueous solutions?

A1: this compound exhibits strong interactions with anionic polyelectrolytes like Poly(acrylic acid sodium salt) (NaPAA) and Poly(4-styrenesulfonic acid-co-maleic acid) sodium salt [PSS-co-MA] in aqueous solutions. [, , , ] These interactions arise from a combination of electrostatic attractions between the positively charged isoquinolinium group of the SAIL and the negatively charged groups on the polyelectrolyte chains, as well as hydrophobic interactions between the long alkyl chain of this compound and the polyelectrolyte backbone. [, ] This leads to the formation of polyelectrolyte-SAIL complexes characterized by distinct critical aggregation concentrations (cac), critical saturation concentrations (cs), and critical micelle concentrations (cmc). [, ]

Q2: What are the characteristic structural features of this compound?

A2: this compound consists of a positively charged isoquinolinium ring as its head group and a hydrophobic twelve-carbon alkyl chain as its tail. [] While the exact molecular weight and spectroscopic data are not provided in the abstracts, this amphiphilic structure contributes to its surface activity and its ability to form micelles in aqueous solutions.

Q3: Can this compound form mixed micelles with nonionic surfactants?

A3: Yes, this compound readily forms mixed micelles with nonionic surfactants like Triton X-100 in aqueous solutions. [] The formation of these mixed micelles is driven by synergistic interactions between the components. H NMR and 2D NOESY studies revealed that in these mixed micelles, the polyoxyethylene chain of Triton X-100 tends to wrap around the isoquinolinium ring of this compound. []

Q4: Are there any applications of this compound in drug delivery?

A4: Research suggests potential applications of this compound in drug delivery systems. [] One study explored the encapsulation of this compound, along with other active ingredients like Vitamin E and Indomethacin, within biodegradable sponge-like microparticles composed of cationic polymethacrylate. [] These microparticles were designed for textile functionalization and investigated for their skin penetration abilities. []

Q5: What analytical techniques are employed to study this compound and its interactions?

A5: Various analytical techniques are used to investigate the properties and behaviors of this compound. These include:

  • Surface tension measurements: To determine critical micelle concentration (cmc), surface excess concentration, and other surface parameters. [, , ]
  • Isothermal titration calorimetry (ITC): To study the thermodynamics of micellization and interactions with other molecules like polyelectrolytes. [, ]
  • Conductance measurements: To determine cmc and understand the aggregation behavior. [, ]
  • Dynamic light scattering (DLS): To determine the size and size distribution of micelles and polyelectrolyte-SAIL complexes. [, ]
  • Turbidity measurements: To study the formation and properties of aggregates. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Including 2D NOESY, to investigate the location and interactions of this compound within mixed micelles. []

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